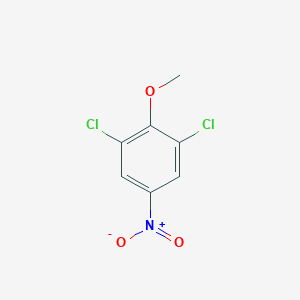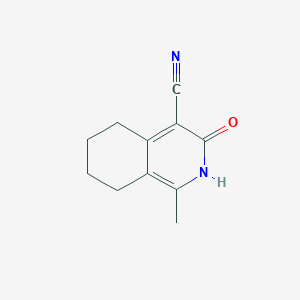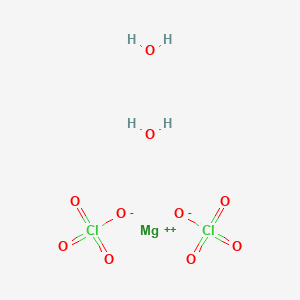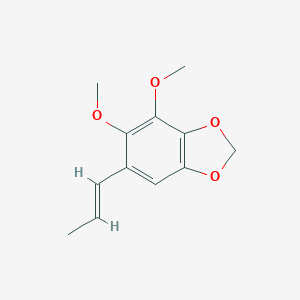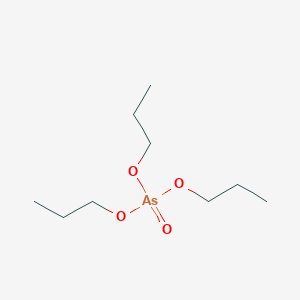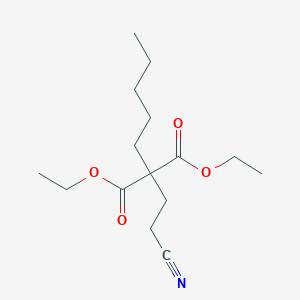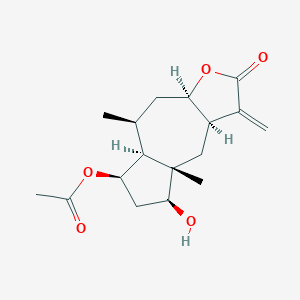
Stevin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. The compound, also known as 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone, was first synthesized in the 1970s and has since been studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of Stevin is not fully understood, but it is believed to act through multiple pathways. Stevin has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis through the activation of caspases. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Stevin has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, Stevin has been shown to have neuroprotective effects and may improve cognitive function.
実験室実験の利点と制限
One advantage of using Stevin in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, Stevin has been extensively studied and its biochemical and physiological effects are well-documented. However, a limitation of using Stevin in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
将来の方向性
There are numerous future directions for research on Stevin. One area of interest is its potential use in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of Stevin and its potential use in the treatment of neurodegenerative diseases. Other areas for future research include the development of more efficient synthesis methods for Stevin and the exploration of its potential use in other research applications.
Conclusion:
In conclusion, Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. Its well-established synthesis method, documented biochemical and physiological effects, and potential for use in cancer treatment and neurodegenerative disease make it a promising candidate for further research.
合成法
Stevin is synthesized through a multistep process that involves the reaction of Steviny-5-methyl-1,4-benzoquinone with decylmagnesium bromide. The resulting intermediate is then treated with hydrochloric acid and sodium hydroxide to produce the final product. The synthesis method of Stevin is well-established and has been used in numerous studies.
科学的研究の応用
Stevin has been studied for its potential use in various research applications, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have shown that Stevin can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, Stevin has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
16909-97-0 |
|---|---|
製品名 |
Stevin |
分子式 |
C17H24O5 |
分子量 |
308.4 g/mol |
IUPAC名 |
[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-8-5-12-11(9(2)16(20)22-12)7-17(4)14(19)6-13(15(8)17)21-10(3)18/h8,11-15,19H,2,5-7H2,1,3-4H3/t8-,11+,12+,13+,14-,15+,17+/m0/s1 |
InChIキー |
JRTIKBMBXBPGNG-WBCZVBSISA-N |
異性体SMILES |
C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@@H](C[C@@H]3O)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
正規SMILES |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



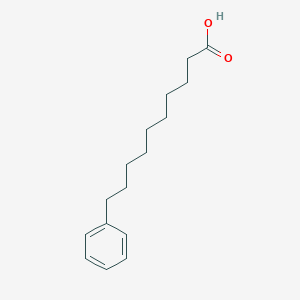
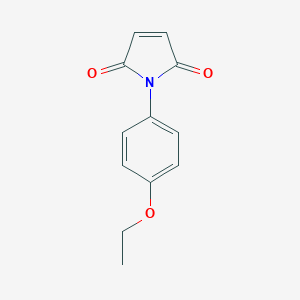
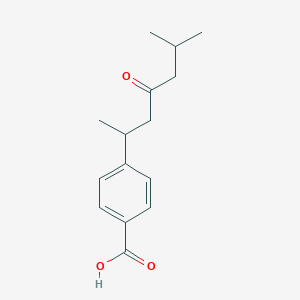

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
